molecular formula C12H15ClN2O2S B10927332 1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B10927332
M. Wt: 286.78 g/mol
InChI Key: YNMRYEWHHZXMCS-UHFFFAOYSA-N
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Description

N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with allyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-2,5-dimethoxyaniline and allyl isothiocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or acetonitrile, at a temperature range of 25-50°C.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours until the completion of the reaction. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-Allylthiourea: Similar structure but lacks the chloro and methoxy groups on the aromatic ring.

    4-Chloro-2,5-dimethoxyaniline: Similar aromatic ring structure but lacks the thiourea moiety.

    Thiourea: Basic structure without the allyl and aromatic substituents.

Uniqueness

N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA is unique due to the combination of its allyl, chloro, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O2S

Molecular Weight

286.78 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C12H15ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H2,14,15,18)

InChI Key

YNMRYEWHHZXMCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCC=C)OC)Cl

Origin of Product

United States

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